zinc;N-acetylacetamide;dichloride

Description

Zinc chloride (ZnCl₂), also known as zinc dichloride, is an inorganic compound with the molecular formula ZnCl₂ and a molecular weight of 136.29 g/mol . It exists as a white crystalline solid with high solubility in water (432 g/100 mL at 25°C) and forms an ionic lattice structure composed of Zn²⁺ cations and Cl⁻ anions .

Properties

CAS No. |

18400-98-1 |

|---|---|

Molecular Formula |

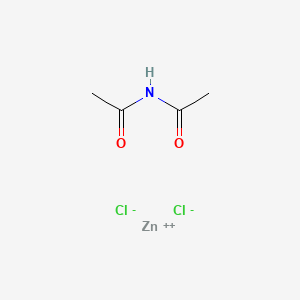

C4H7Cl2NO2Zn |

Molecular Weight |

237.385 |

IUPAC Name |

zinc;N-acetylacetamide;dichloride |

InChI |

InChI=1S/C4H7NO2.2ClH.Zn/c1-3(6)5-4(2)7;;;/h1-2H3,(H,5,6,7);2*1H;/q;;;+2/p-2 |

InChI Key |

FDBXUGXHEJIZLS-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(=O)C.[Cl-].[Cl-].[Zn+2] |

Synonyms |

Zinc diacetamide chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Toxicity : HgCl₂ is highly toxic compared to ZnCl₂ and MnCl₂, limiting its use to specialized disinfection and synthesis .

- Redox Activity : ZnCl₂ is redox-active in batteries, whereas MnCl₂ is used in dietary supplements for manganese deficiency .

Comparison with Organic Dichlorides

Organic dichlorides, such as 1,2-dichloroethane (C₂H₄Cl₂), differ significantly from ZnCl₂ in structure and applications.

Key Insight :

ZnCl₂’s ionic nature and thermal stability make it suitable for high-temperature industrial processes, whereas 1,2-dichloroethane’s volatility and organic nature favor solvent applications .

Interaction with Acetamide Derivatives

For example:

These mixtures are used in specialized chemical syntheses and material science, leveraging ZnCl₂’s Lewis acidity to modify reaction pathways or enhance conductivity in composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.